molecular formula C12H21BrN2O3 B8129057 tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate

tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate

Cat. No.: B8129057
M. Wt: 321.21 g/mol
InChI Key: WCKKPAIWXWSXCQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C12H21BrN2O3. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various pharmaceuticals and bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with brominated acyl compounds. One common method includes the reaction of tert-butyl piperazine-1-carboxylate with 2-bromopropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules.

Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated as a building block for the synthesis of pharmaceutical agents that target specific biological pathways .

Industry: In the chemical industry, this compound is used in the development of new materials and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromopropanoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate is unique due to the presence of the 2-bromopropanoyl group, which provides distinct reactivity compared to other brominated piperazine derivatives. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 4-(2-bromopropanoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKKPAIWXWSXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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